tert-Butyl (2-bromoethyl)(methyl)carbamate

Catalog No.
S891531
CAS No.
263410-12-4
M.F
C8H16BrNO2
M. Wt
238.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-bromoethyl)(methyl)carbamate

CAS Number

263410-12-4

Product Name

tert-Butyl (2-bromoethyl)(methyl)carbamate

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-methylcarbamate

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3

InChI Key

CWCFCGSAAZGWCE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCBr

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCBr

tert-Butyl (2-bromoethyl)(methyl)carbamate is a chemical compound characterized by its molecular formula C7H14BrNO2C_7H_{14}BrNO_2 and a molecular weight of approximately 224.096 g/mol. It features a tert-butyl group, a bromoethyl moiety, and a methyl carbamate functional group. The compound has a melting point of 30-32 °C and a boiling point of around 262.3 °C at standard atmospheric pressure . Its density is reported to be approximately 1.3 g/cm³, indicating that it is relatively dense compared to many organic compounds .

This compound is classified under hazardous materials due to its acute toxicity and potential irritant properties, necessitating careful handling in laboratory settings .

As there's no documented use of this specific compound in biological systems, a mechanism of action is not applicable.

  • Bromine: The presence of bromine raises concerns about potential toxicity and skin/eye irritation [].
  • Carbamates: Certain carbamate derivatives can be cholinesterase inhibitors, which can disrupt the nervous system. However, the specific effects of tert-Butyl (2-bromoethyl)(methyl)carbamate are unknown and require further investigation.
Typical of carbamate derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Decomposition: Under certain conditions, the carbamate group may decompose, releasing carbon dioxide and forming corresponding amines.
  • Hydrolysis: Exposure to water can lead to hydrolysis of the carbamate bond, yielding the corresponding acid and alcohol.

The synthesis of tert-butyl (2-bromoethyl)(methyl)carbamate can be achieved through several methods:

  • Reaction with 2-Bromoethylamine: The primary method involves reacting 2-bromoethylamine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. This reaction introduces the tert-butoxycarbonyl group, forming the desired carbamate .
  • Alternative Methods: Other synthetic routes may involve the use of different protecting groups or coupling agents to facilitate the formation of the carbamate bond under mild conditions.
  • Crystallization: Post-reaction purification can be accomplished through crystallization techniques using solvents like acetonitrile and water, which enhance yield and purity .

tert-Butyl (2-bromoethyl)(methyl)carbamate serves as an important intermediate in organic synthesis, particularly in:

  • Synthesis of Pharmaceuticals: It can be used to create cyclic amino-pyrazinecarboxamide compounds, which have potential therapeutic applications .
  • Chemical Research: The compound is utilized in various research settings for developing new chemical entities with specific biological activities.

  • Reactivity with Nucleophiles: The presence of the bromo group makes it susceptible to reactions with nucleophiles, which could lead to various derivatives.
  • Biochemical Pathways: Similar compounds are often investigated for their roles in biochemical pathways, particularly those involving enzyme inhibition or modification.

XLogP3

1.9

Dates

Modify: 2023-08-16

Explore Compound Types